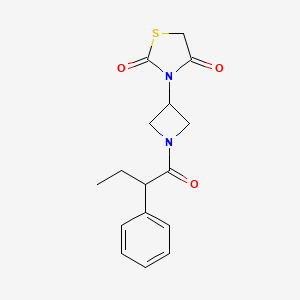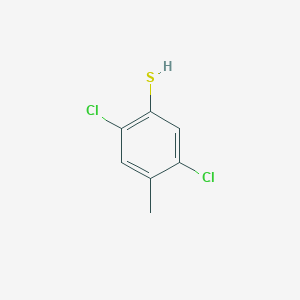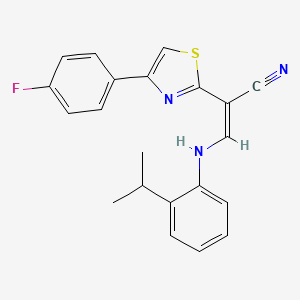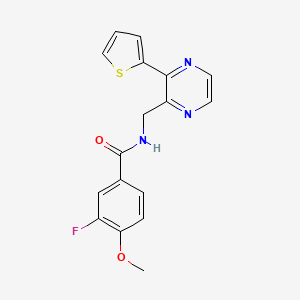
3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiazolidine-2,4-dione derivatives can be synthesized using various methods. One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives, acting as both solvents and catalysts . Another method involves the use of physiochemical parameters and spectral techniques (1 H-NMR, IR, MS etc.) for the synthesis of a novel series of thiazolidine-2,4-dione molecules .Molecular Structure Analysis
The thiazolidin-2,4-dione (TZD) moiety is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives can undergo various chemical reactions. For instance, they can be synthesized via Knoevenagel condensation . The synthesized compounds can then be evaluated for their antioxidant, anticancer, and antimicrobial potential .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Thiazolidine-2,4-diones, a class of heterocyclic compounds, have been extensively studied for their various biological activities, including antimicrobial and antifungal effects. For instance, derivatives of thiazolidine-2,4-dione have demonstrated significant in vitro antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds, synthesized through Knoevenagel condensation, showed potent activity, with some exhibiting minimum inhibitory concentrations (MICs) as low as 16 μg/ml against S. aureus and 32 μg/ml against B. subtilis. Furthermore, these derivatives also exhibited excellent antifungal activity, with certain compounds showing more than 60% inhibition against fungi such as Aspergillus niger and A. flavus, even outperforming commercially available drugs like fluconazole (Prakash et al., 2011).
Cancer Therapeutics
Another significant area of application for thiazolidine-2,4-dione derivatives is in cancer therapy. These compounds have been identified as dual inhibitors of critical signaling pathways involved in cancer cell proliferation and survival, such as the Raf/MEK/ERK and PI3K/Akt pathways. A specific derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, has shown promise in inhibiting cell proliferation, inducing early apoptosis, and arresting cancer cells in the G(0)/G(1) phase in human leukemia cells. This highlights the potential of thiazolidine-2,4-dione derivatives as lead compounds for developing novel anticancer agents targeting these signaling pathways (Li et al., 2010).
Design and Synthesis for Anti-Cancer Activity
Further research has focused on designing and synthesizing novel thiazolidine-2,4-dione derivatives to evaluate their potential anti-cancer activities. These studies involve the synthesis of compounds and their evaluation against specific cancer cell lines, such as breast cancer MCF-7 cells, using methods like the sulforhodamine B (SRB) method. Some derivatives have shown significant cytotoxic activity, comparable to standard anti-cancer drugs, suggesting the importance of specific substituents on the thiazolidine-2,4-dione scaffold for enhancing anti-cancer activity. Molecular modeling studies have also been conducted to understand the interaction of these compounds with cancer-related proteins, providing insights into the design of more effective anti-cancer agents (Asati & Bharti, 2018).
Wirkmechanismus
Target of Action
Thiazolidine-2,4-dione derivatives have been known to exhibit diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities .
Mode of Action
Thiazolidine-2,4-dione derivatives are known to interact with their targets and cause changes that result in their observed biological activities .
Biochemical Pathways
Thiazolidine-2,4-dione derivatives have been reported to affect various biochemical pathways due to their diverse biological properties .
Pharmacokinetics
In-silico adme studies of thiazolidin-2,4-dione derivatives have revealed that all the compounds were found to be drug-like .
Result of Action
Thiazolidin-2,4-dione derivatives have been reported to possess mild anticancer potential .
Action Environment
The synthesis of thiazolidine derivatives has been improved by various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Zukünftige Richtungen
Thiazolidin-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The development of multifunctional drugs and improving their activity should be a focus of future research .
Biochemische Analyse
Biochemical Properties
The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Cellular Effects
Based on the known properties of similar TZD compounds, it can be inferred that this compound may have potential effects on various types of cells and cellular processes .
Molecular Mechanism
Tzd analogues are known to exert their effects at the molecular level through various mechanisms . For instance, they improve insulin resistance through PPAR-γ receptor activation .
Temporal Effects in Laboratory Settings
It is known that TZD analogues can have long-term effects on cellular function .
Eigenschaften
IUPAC Name |
3-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-13(11-6-4-3-5-7-11)15(20)17-8-12(9-17)18-14(19)10-22-16(18)21/h3-7,12-13H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNVUXHDUMCFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2856760.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2856762.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2856764.png)
![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2856765.png)
![5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2856771.png)

![1-(2,4-Dichlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2856773.png)
![4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2856775.png)





